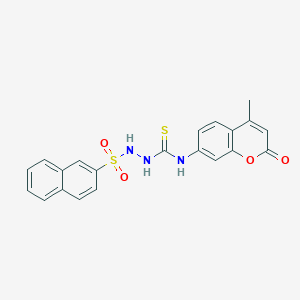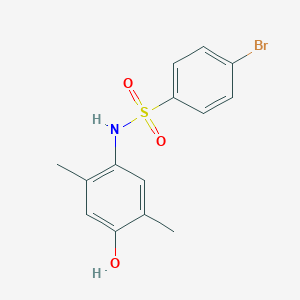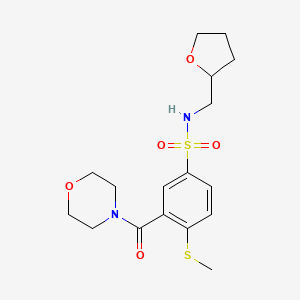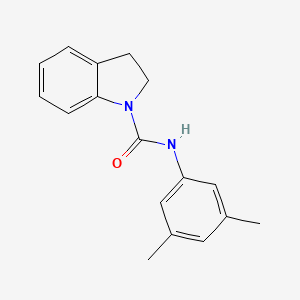![molecular formula C17H20N2O4S B4646557 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide](/img/structure/B4646557.png)
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide
Vue d'ensemble
Description
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide, also known as DMPF, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DMPF is a small molecule that has been shown to exhibit promising biological activities, making it an attractive target for further investigation.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide involves its interaction with the Nav1.7 ion channel. 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide binds to a specific site on the channel, causing it to become inactive. This results in a decrease in the activity of the channel, which reduces the transmission of pain signals. The selectivity of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide for Nav1.7 makes it a promising candidate for the development of new pain medications that target this ion channel.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has been shown to have a range of biochemical and physiological effects. In addition to its activity on the Nav1.7 ion channel, 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has also been found to inhibit the activity of other ion channels, including Nav1.5 and Kv7.2/7.3. These ion channels are involved in cardiac function and neuronal excitability, respectively. The inhibition of these channels by 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide may have implications for the development of new treatments for heart disease and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide for lab experiments is its selectivity for the Nav1.7 ion channel. This makes it a useful tool for studying the role of this channel in pain sensation. However, one limitation of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide is its relatively low potency compared to other Nav1.7 inhibitors. This may limit its usefulness in certain experiments where high potency is required.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide. One area of interest is the development of more potent Nav1.7 inhibitors based on the structure of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide. Another potential direction is the investigation of the effects of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide on other ion channels and their potential applications in the treatment of various diseases. Additionally, the use of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide in animal models of pain and other diseases may provide valuable insights into its potential therapeutic applications.
Applications De Recherche Scientifique
2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has been found to exhibit a range of biological activities that make it an attractive target for research. One of the primary applications of 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide is in the study of ion channels, which are important targets for drug discovery. 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide has been shown to selectively inhibit the Nav1.7 ion channel, which is involved in pain sensation. This makes 2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-11-16(13(2)23-12)17(20)18-14-5-7-15(8-6-14)24(21,22)19-9-3-4-10-19/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFPDLBWHUXFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)

![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![N-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4646512.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)

![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4646540.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646543.png)

![1-(3-chlorophenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4646562.png)